LyP-1 (TFA) -

LyP-1 (TFA)

Catalog Number: EVT-10956837
CAS Number:
Molecular Formula: C38H66F3N17O14S2
Molecular Weight: 1106.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of LyP-1 (TFA) primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with Rink amide MBHA resin as the solid support.
  2. Coupling Reagents: Common reagents used include HATU (a coupling reagent) and DIPEA (a base), which facilitate the formation of peptide bonds.
  3. Cyclization: The cyclic structure of LyP-1 is achieved through cyclization involving disulfide bond formation, typically using iodine or other oxidizing agents.
  4. Cleavage and Purification: After synthesis, the crude peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and triisopropylsilane. The product is then purified via high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Molecular Structure Analysis

Structure

LyP-1 has a cyclic structure characterized by a specific sequence of amino acids that contributes to its binding properties. The sequence is generally represented as C(S–S)GNKRTRGC-NH2, where C denotes cysteine residues involved in forming disulfide bonds that stabilize the cyclic conformation.

Data

The molecular weight of LyP-1 is approximately 1336.64 g/mol, as confirmed by mass spectrometry techniques including matrix-assisted laser desorption ionization and electron spray ionization .

Chemical Reactions Analysis

Reactions

LyP-1 participates in several chemical reactions primarily related to its binding capabilities:

  1. Binding Reaction: The primary reaction involves binding to the p32 protein on activated macrophages, which facilitates imaging or drug delivery.
  2. Conjugation Reactions: LyP-1 can be conjugated to various imaging agents or therapeutic drugs through linkers that allow for effective targeting of cancer cells.

Technical Details

The conjugation often involves oxime ligation or other coupling strategies that ensure stability and efficacy in targeting .

Mechanism of Action

Process

The mechanism by which LyP-1 exerts its effects involves:

  1. Targeting: Upon administration, LyP-1 selectively binds to p32 receptors on tumor cells or activated macrophages.
  2. Internalization: This binding facilitates internalization into cells, allowing for enhanced drug delivery or imaging contrast.
  3. Therapeutic Effect: In therapeutic applications, LyP-1 can deliver cytotoxic agents directly into cancer cells, minimizing systemic toxicity.

Data

Studies have shown that LyP-1 conjugates exhibit significantly higher accumulation in tumors compared to non-targeted formulations, enhancing the effectiveness of treatments .

Physical and Chemical Properties Analysis

Physical Properties

LyP-1 is typically presented as a white to off-white powder with good solubility in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: The cyclic structure provides enhanced stability compared to linear peptides.
  • Solubility: It exhibits solubility in physiological buffers, making it suitable for biological applications.

Relevant analyses often employ techniques such as HPLC for purity assessment and mass spectrometry for molecular weight determination .

Applications

LyP-1 has several significant scientific uses:

  1. Cancer Imaging: Used as a targeting moiety in imaging agents for positron emission tomography-computed tomography scans.
  2. Drug Delivery Systems: Integrated into nanoparticles or liposomes to enhance delivery of chemotherapeutic agents specifically to tumor sites.
  3. Research Applications: Utilized in studies investigating macrophage behavior in various diseases, particularly in atherosclerosis and cancer progression.

The potential applications of LyP-1 continue to expand as research explores its utility in various therapeutic contexts .

Molecular Targeting Mechanisms of LyP-1

p32/gC1qR Receptor Interactions and Overexpression in Pathological Tissues

LyP-1 (CGNKRTRGC) is a cyclic 9-amino acid peptide that selectively binds to the mitochondrial/cell surface protein p32 (also known as gC1qR). This receptor is overexpressed in pathological tissues, particularly in tumors and atherosclerotic plaques. The p32 protein forms a doughnut-shaped trimeric structure primarily localized in mitochondrial matrices under physiological conditions but aberrantly expressed on the plasma membrane in diseased states [2] [6].

Key overexpression patterns include:

  • Breast Cancer: p32 is ubiquitously expressed on triple-negative breast cancer cells and tumor-associated macrophages, with stromal transforming growth factor β-1 (TGFβ-1) elevation correlating with receptor density [1].
  • Tumor Microenvironment: Hypoxic/nutrient-deprived regions within tumors exhibit intensified p32 expression on tumor cells, lymphatic endothelia, and myeloid cells [2] [4].
  • Atherosclerotic Plaques: Activated macrophages in plaques show p32 upregulation, enabling LyP-1-mediated targeting [5] [9].

Table 1: p32/gC1qR Overexpression in Pathological Tissues

Pathological ConditionCellular LocalizationFunctional Consequences
Triple-negative breast cancerCancer cell surface, tumor macrophagesEnhanced LyP-1 binding and internalization
Pancreatic/Prostate cancersStromal cells, tumor endotheliaTumor progression and metastasis
AtherosclerosisPlaque macrophagesFoam cell formation and plaque instability
Lymph node metastasesLymphatic endothelial cellsFacilitated metastatic spread [2] [4] [5]

Structural Determinants of LyP-1 Binding Specificity

The molecular interaction between LyP-1 and p32 is governed by precise structural features:

  • Cyclic Configuration: The disulfide bond between terminal cysteine residues (Cys¹-Cys⁹) constrains LyP-1 in a looped conformation essential for receptor engagement [3] [4].
  • Critical Residues: Asparagine³ (Asn³), Lysine⁴ (Lys⁴), Arginine⁵ (Arg⁵), and Arginine⁷ (Arg⁷) form electrostatic/hydrophobic interactions with p32's inner surface (Chain B and Chain C domains). Mutational studies confirm >90% binding loss when these residues are modified [4] [9].
  • C-terminal Rule (CendR) Motif: The CGNKRTR sequence contains a proteolytically cleavable CendR motif (R/KXXR/K). Upon cleavage between Lys⁴ and Arg⁵, the C-terminal fragment (TRGC) exposes a neuropilin-1 binding site that triggers cellular internalization [4] [9].

Table 2: Structural Determinants of LyP-1-p32 Binding

Structural ElementChemical PropertiesRole in p32 Binding
Disulfide bond (Cys¹-Cys⁹)Covalent cyclic constraintMaintains bioactive conformation
Asn³-Lys⁴-Arg⁵ triadElectrostatic interactionsBinds p32 Chain B/C interface
CendR motif (⁴KRTR⁷)Protease-sensitive siteEnables neuropilin-1 engagement
Arginine⁷Cationic chargeStabilizes phosphotyrosine pocket [4] [6] [9]

Role of Tumor Microenvironment and Stromal Cells in LyP-1 Homing

The tumor microenvironment (TME) critically regulates LyP-1 accumulation through stromal components:

  • Cancer-Associated Fibroblasts (CAFs): LyP-1 targets fibroblast activating protein-positive (FAP⁺) CAFs in desmoplastic tumors (e.g., breast, pancreatic). These cells secrete TGFβ-1 and collagen, enhancing p32 expression and LyP-1 retention [1] [8].
  • Tumor-Associated Macrophages (TAMs): p32⁺ TAMs in hypoxic niches internalize LyP-1-conjugated nanoparticles 5-fold more efficiently than normoxic cells [2] [5].
  • Endothelial Cells: Aberrant tumor vasculature expresses p32 on luminal surfaces, enabling LyP-1-mediated vascular targeting. Stromal transforming growth factor β-1 upregulates this expression in triple-negative breast cancer [1] [10].

Hypoxia (oxygen concentrations <1%) potentiates LyP-1 binding by inducing p32 translocation from mitochondria to the cell surface. Metabolic deprivation in tumor cores further enhances receptor accessibility [2] [4].

Cellular Internalization Pathways and Intracellular Trafficking

LyP-1 enters cells through a multistep mechanism:

  • Primary Binding: LyP-1 docks onto surface p32 via its cyclic domain (KD ≈ 2.3 μM in HEPES buffer) [4] [6].
  • Proteolytic Activation: Extracellular proteases (e.g., carboxypeptidases) cleave LyP-1 at the Lys⁴-Arg⁵ bond, exposing the C-terminal TRGC sequence [9].
  • Neuropilin-1 Engagement: The liberated CendR motif binds neuropilin-1/2 receptors, activating macropinocytosis and caveolin-mediated endocytosis [4] [9].
  • Intracellular Trafficking: Internalized LyP-1-p32 complexes undergo retrograde transport to mitochondria via early endosomes → Golgi → endoplasmic reticulum pathways. This facilitates payload delivery to subcellular compartments [2] [4].

Truncated LyP-1 variants (e.g., tLyP-1: CGNKRTR) show accelerated internalization due to pre-exposed CendR motifs but reduced tumor selectivity compared to full-length peptides [9].

Table 3: LyP-1 Internalization Pathways

Internalization StageMolecular MechanismBiological Outcome
Surface bindingElectrostatic docking to p32 trimerTarget cell recognition
Proteolytic cleavageLys⁴-Arg⁵ scission by extracellular proteasesCendR motif exposure
Secondary receptor bindingTRGC binding to neuropilin-1Endocytosis initiation
Cytoplasmic traffickingEarly endosome → Golgi → ER → mitochondriaMitochondrial payload delivery [4] [9]

Properties

Product Name

LyP-1 (TFA)

IUPAC Name

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C38H66F3N17O14S2

Molecular Weight

1106.2 g/mol

InChI

InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1

InChI Key

SPBNDGIFBKBJLV-OHIMOQKDSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.